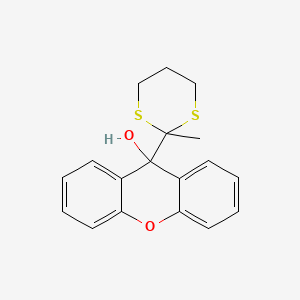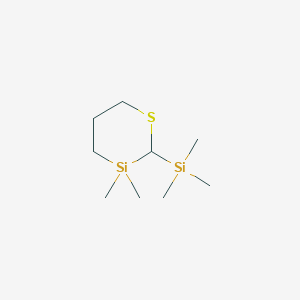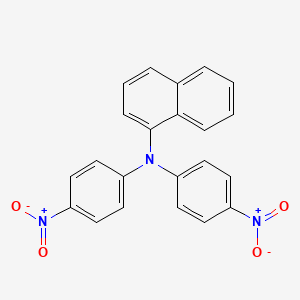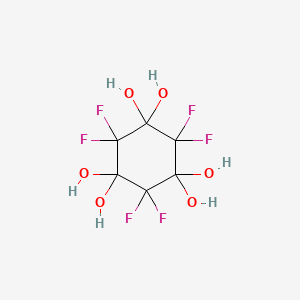
1,1,3,3,5,5-Cyclohexanehexol, 2,2,4,4,6,6-hexafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,5,5-Cyclohexanehexol, 2,2,4,4,6,6-hexafluoro- is a synthetic compound characterized by the presence of six hydroxyl groups and six fluorine atoms attached to a cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,1,3,3,5,5-Cyclohexanehexol, 2,2,4,4,6,6-hexafluoro- typically involves multi-step organic reactions. One common method includes the fluorination of cyclohexanehexol using hexafluoropropylene oxide under controlled conditions. Industrial production methods may involve catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
1,1,3,3,5,5-Cyclohexanehexol, 2,2,4,4,6,6-hexafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of cyclohexanehexone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the hydroxyl groups to hydrogen, forming cyclohexanehexane derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups, such as halides, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1,1,3,3,5,5-Cyclohexanehexol, 2,2,4,4,6,6-hexafluoro- finds applications in various scientific research areas:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1,3,3,5,5-Cyclohexanehexol, 2,2,4,4,6,6-hexafluoro- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of fluorine atoms enhances its ability to form strong interactions with various substrates, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Compared to other cyclohexanehexol derivatives, 1,1,3,3,5,5-Cyclohexanehexol, 2,2,4,4,6,6-hexafluoro- is unique due to the presence of fluorine atoms, which significantly alter its chemical reactivity and physical properties. Similar compounds include:
Cyclohexanehexol: Lacks fluorine atoms, resulting in different reactivity and applications.
Hexafluorocyclohexane: Contains fluorine atoms but lacks hydroxyl groups, leading to distinct chemical behavior.
This compound’s unique combination of hydroxyl and fluorine groups makes it a valuable subject for ongoing research and development in various scientific disciplines.
Properties
CAS No. |
183742-87-2 |
|---|---|
Molecular Formula |
C6H6F6O6 |
Molecular Weight |
288.10 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexafluorocyclohexane-1,1,3,3,5,5-hexol |
InChI |
InChI=1S/C6H6F6O6/c7-1(8)4(13,14)2(9,10)6(17,18)3(11,12)5(1,15)16/h13-18H |
InChI Key |
JKDCCXXERQOPDB-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(O)O)(F)F)(O)O)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)

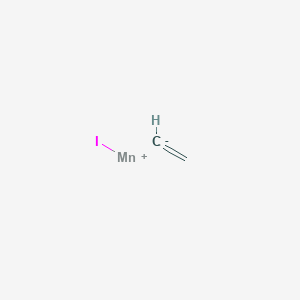
![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)

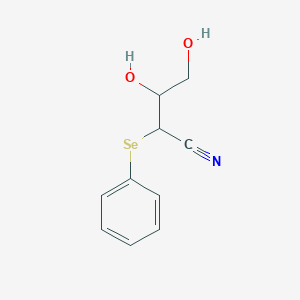

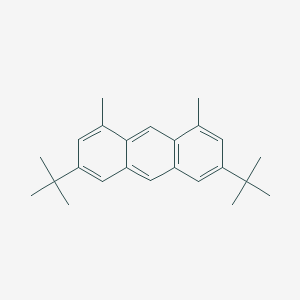
![1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12548675.png)
![2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B12548685.png)
